molecular formula C16H20N4O3S B2606891 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 1351594-87-0

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2606891
CAS No.: 1351594-87-0
M. Wt: 348.42
InChI Key: STMBCHMVROWHAL-UHFFFAOYSA-N
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Description

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry research, featuring a pyrimidine core linked to a piperazine ring system. This scaffold is recognized as a privileged structure in drug discovery for its versatility in interacting with diverse biological targets. Compounds based on the 2-(piperazin-1-yl)pyrimidine structure have demonstrated considerable potential in antiviral research, particularly as novel small-molecule inhibitors of the Chikungunya virus (CHIKV), an emerging global health threat . Systematic structure-activity relationship (SAR) studies on this chemotype have successfully led to optimized inhibitors with low micromolar antiviral activity (EC50) and significantly improved selectivity indices, highlighting the scaffold's promise for the development of new antiviral therapeutics . Beyond virology, the pyrimidine core is a fundamental building block in oncology research. Pyrimidine-based molecules are extensively investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancers such as non-small cell lung cancer (NSCLC) . The ability of the pyrimidine ring to act as a bioisostere for phenyl rings and to form critical hydrogen bonds often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates, making it an invaluable template for developing treatments against various medical conditions . The specific substitution pattern of the 2-phenoxyethylsulfonyl group on the piperazine ring in this compound presents a key structural feature for researchers to explore its mechanism of action and affinity for specific receptors. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c21-24(22,14-13-23-15-5-2-1-3-6-15)20-11-9-19(10-12-20)16-17-7-4-8-18-16/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMBCHMVROWHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where a phenoxyethyl halide reacts with the piperazine derivative.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride under basic conditions.

    Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds possess significant antimicrobial properties. The sulfonyl group enhances interaction with microbial targets, increasing efficacy against bacteria and fungi .
  • Anticancer Properties : Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. For instance, amino-pyrimidine compounds have been identified as inhibitors of TBK1 and IKK epsilon, which are involved in oncogenic signaling pathways .
  • Neuropharmacological Effects : Research has suggested that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

Case Studies

Several studies have documented the effects of this compound:

Case Study 1: Antimicrobial Screening

A study screened various piperazine derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a sulfonyl group exhibited enhanced antibacterial activity compared to their non-sulfonated counterparts. Specifically, the compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound inhibited cell proliferation in a dose-dependent manner. Mechanistic studies suggested that it induced apoptosis through the activation of caspase pathways.

Case Study 3: Neuropharmacological Assessment

Behavioral assays in animal models showed that administration of the compound resulted in anxiolytic effects, suggesting potential use in treating anxiety disorders. The mechanism was linked to modulation of serotonin receptors.

Mechanism of Action

The mechanism of action of 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition increases the levels of acetylcholine in the brain, which can help alleviate symptoms of the disease.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural features and properties of 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
This compound (Target) Pyrimidine 2-Phenoxyethyl-sulfonyl, piperazine Not specified Phenoxy group for lipophilicity
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine, morpholine, 2-methyl-benzimidazole 494.19 (MH+) Thienopyrimidine core; higher complexity
2-(4-{[3-(4-Fluorophenoxy)propyl]sulfonyl}-1-piperazinyl)pyrimidine () Pyrimidine 3-(4-Fluorophenoxy)propyl-sulfonyl, piperazine 380.438 Fluorine atom for metabolic stability
2-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyrimidine (CAS 334973-48-7, ) Pyrimidine 4-Chlorophenyl-sulfonyl, piperazine Not specified Chlorine for electron-withdrawing effects
Key Observations:
  • Core Structure: The target compound and derivatives share a pyrimidine core, whereas features a thieno[3,2-d]pyrimidine core, which may enhance π-π stacking interactions in biological systems .
  • Substituent Effects: The phenoxyethyl group in the target compound likely increases lipophilicity compared to the shorter alkyl or aromatic substituents in analogs (e.g., methanesulfonyl in , fluorophenoxypropyl in ).
  • Molecular Weight: ’s compound has a higher molecular weight (494.19 vs. 380.438 in ), likely due to its thienopyrimidine core and additional morpholine/benzimidazole groups .

Biological Activity

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine, with the CAS number 1351594-87-0, is a compound that has garnered attention for its biological activities, particularly in antiviral and potential anticancer applications. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Property Value
Molecular FormulaC₁₆H₂₀N₄O₃S
Molecular Weight348.4 g/mol
CAS Number1351594-87-0
Structural FormulaStructure

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antiviral properties. A study highlighted its effectiveness as a selective inhibitor against the chikungunya virus (CHIKV). The compound demonstrated a high selectivity index and was synthesized through a four-step process involving the modification of piperazine and pyrimidine structures. Notably, structural modifications led to improved antiviral activity, suggesting that the nitrogen atom in the ethylamine side chain is crucial for efficacy .

Anticancer Potential

The compound is also being investigated for its potential in cancer therapy. According to patent literature, pyrimidine derivatives have shown promise in treating various cancers due to their ability to inhibit specific cellular pathways associated with tumor growth . The structural characteristics of these compounds often correlate with their biological activities, emphasizing the significance of SAR in drug design.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the piperazine and pyrimidine rings can significantly influence biological activity. Key findings include:

  • Piperazine Linker : The choice of piperazine as a linker has been validated as effective for achieving potent antiviral activity.
  • Side Chain Variations : Alterations in the ethylamine side chain have been shown to affect both cytotoxicity and selectivity against viral strains. For instance, replacing the ethylamine with isopropylamine increased cytotoxicity yet maintained antiviral efficacy .

Case Studies

  • Chikungunya Virus Inhibition :
    • A series of analogues were tested against CHIKV, with some exhibiting EC50 values as low as 33 μM. The study concluded that specific structural modifications could enhance antiviral potency while minimizing cytotoxic effects .
  • Antimicrobial Activity :
    • Other studies have reported on the antimicrobial properties of similar piperazine derivatives, indicating broad-spectrum activity against bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications beyond antiviral uses .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of a piperazine intermediate. For example, sulfonyl chloride derivatives (e.g., 2-phenoxyethylsulfonyl chloride) can react with 2-(piperazin-1-yl)pyrimidine under basic conditions (e.g., triethylamine in dichloromethane). Optimization includes solvent selection (e.g., methanol/ethyl acetate for crystallization), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride:piperazine). Yields typically range from 50–80% after purification by column chromatography or recrystallization .
  • Data : Analogous compounds (e.g., 2-(4-(3-(4-fluorophenoxy)propyl)piperazin-1-yl)pyrimidine) achieved 54.8% yield using similar protocols .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR in CDCl3_3 or DMSO-d6_6 to identify aromatic protons (δ 6.4–8.3 ppm), sulfonyl group proximity (δ 3.6–4.0 ppm for -SO2_2-CH2_2), and piperazine signals (δ 2.3–3.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Elemental Analysis : Validate C, H, N, S content (e.g., calculated vs. observed % for C18_18H23_{23}FN4_4: C 68.76% vs. 68.47%) .

Q. What purification techniques are effective for isolating intermediates in the synthesis of this compound?

  • Methodology : Use silica gel chromatography (hexane/ethyl acetate gradient) for crude mixtures. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Recrystallization in methanol/ethyl acetate is effective for final products, achieving >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents on the phenoxyethyl or pyrimidine moieties (e.g., halogenation, alkylation) and compare activities .
  • Biological Assays : Test kinase inhibition (e.g., PI3Kα) using ATP-competitive assays or cellular proliferation screens (e.g., IC50_{50} determination in cancer cell lines) .
  • Data : Thieno[3,2-d]pyrimidine analogs (e.g., GDC-0941) showed PI3Kα inhibition with IC50_{50} <10 nM, demonstrating the scaffold’s versatility .

Q. What strategies can address discrepancies in biological activity data across different assay systems?

  • Methodology :

  • Orthogonal Assays : Validate results using biochemical (e.g., enzymatic inhibition) and cellular (e.g., Western blot for downstream targets like Akt phosphorylation) assays .
  • Solubility/Permeability Testing : Assess compound stability in DMSO/PBS and membrane permeability (Caco-2 assays) to identify false negatives .
    • Example : Sulfonyl-containing analogs may exhibit reduced cell permeability due to high polarity, necessitating prodrug strategies .

Q. How can metabolic stability and degradation pathways of this compound be investigated?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolic sites include sulfonyl group oxidation and piperazine N-dealkylation .
  • Isotope Labeling : Use 14^{14}C-labeled compounds to track metabolic byproducts .
    • Data : Piperazine derivatives often undergo CYP3A4-mediated oxidation, requiring structural shielding (e.g., steric hindrance via alkylation) .

Q. What computational approaches are suitable for predicting target engagement and binding modes?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like PI3Kα or dopamine receptors. Validate with mutagenesis studies (e.g., alanine scanning of binding pockets) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics .

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